molecular formula C7H4FN3 B13656803 7-Fluoropyrido[4,3-d]pyrimidine

7-Fluoropyrido[4,3-d]pyrimidine

Cat. No.: B13656803
M. Wt: 149.13 g/mol
InChI Key: FGJXCCFSMXKNGL-UHFFFAOYSA-N
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Description

7-Fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound with a fused pyridine-pyrimidine core and a fluorine substituent at the 7-position. Its molecular formula is C₇H₄FN₃, with a molecular weight of 149.13 g/mol . Fluorine, being highly electronegative and small in size, imparts unique electronic and steric properties to the molecule, influencing its reactivity, stability, and biological interactions.

Properties

Molecular Formula

C7H4FN3

Molecular Weight

149.13 g/mol

IUPAC Name

7-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H4FN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H

InChI Key

FGJXCCFSMXKNGL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-aminopyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridopyrimidines.

    Oxidation Products: Pyridopyrimidine N-oxides.

    Reduction Products: Dihydropyridopyrimidines.

Scientific Research Applications

7-Fluoropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cellular processes, making it a potential candidate for cancer therapy . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Comparisons :
Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) HOMO-LUMO Gap (kcal/mol) Dipole Moment (D)
7-Fluoropyrido[4,3-d]pyrimidine Fluorine at 7-position C₇H₄FN₃ 149.13 ~1.4 (inferred) 3.1–8.4 (inferred)
Pyrazolo[4,3-d]pyrimidines Varied (e.g., methyl, sulfonyl) C₈H₇N₅O₂S ~257.09 1.4–1.5 3.1–8.4
7-Chloropyrido[2,3-d]pyrimidine-2,4-dione Chlorine at 7-position C₇H₄ClN₃O₂ 213.58 N/A N/A
Non-fluorinated pyridopyrimidines H at 7-position C₇H₅N₃ 131.13 ~1.5 (inferred) Lower dipole
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This enhances binding to targets like kinases or viral enzymes .
  • HOMO-LUMO Gaps : Pyrazolo[4,3-d]pyrimidines exhibit narrow HOMO-LUMO gaps (~1.4–1.5 kcal/mol), suggesting similar reactivity across analogs. This compound likely shares this trend, favoring stable interactions in physiological conditions .
  • Dipole Moments : Fluorinated compounds exhibit dipole moments ranging from 3.1–8.4 D, influencing solubility and membrane permeability. The fluorine atom aligns the dipole vector parallel to the heterocyclic core, optimizing interactions with polar enzyme pockets .
Antiviral Potential :
  • Pyrazolo[4,3-d]pyrimidines show strong binding to thymidine kinase (TK) (ChemPLP scores: 43.24–77.94), comparable to aciclovir. Fluorine in this compound may enhance TK affinity via hydrogen bonding (e.g., F···ALA168A) .
Kinase Inhibition :
  • Pyrazolo[4,3-d]pyrimidines lacking NH groups fail to inhibit Abl kinase at µM concentrations. The fluorine atom in this compound might compensate by forming halogen bonds with kinase catalytic domains, though experimental validation is needed .
Cytotoxicity :
  • Pyrazolo analogs show low cytotoxicity (IC₅₀ > 100 µM) in MCF-7 and K-562 cells. Fluorine’s lipophilicity could enhance cell penetration but may also increase off-target effects .

Physicochemical and Pharmacokinetic Properties

Property This compound Pyrazolo[4,3-d]pyrimidines 7-Chloro Analog
log Kow (lipophilicity) ~0.5–1.2 (estimated) -0.1–1.8 ~1.5–2.0
Clog P ~0.8 (fluorine effect) < -0.1 to 1.5 ~1.2
Solubility Moderate (polar fluorine) Low (hydrophobic substituents) Low
  • Lipophilicity: Fluorine increases log Kow compared to non-fluorinated analogs, enhancing membrane permeability but risking reduced aqueous solubility .
  • IAM Chromatography : Pyrazolo derivatives with log kw = 1.5–2.0 show moderate membrane affinity. Fluorinated variants may align with this range, favoring oral bioavailability .

Theoretical and Computational Insights

  • NBO Charges : Fluorine’s electron-withdrawing effect reduces negative charge on adjacent nitrogen atoms (e.g., N7 and N8 in pyrazolo derivatives), altering binding to kinases .
  • Reactivity : Similar HOMO-LUMO gaps across analogs (~1.4 kcal/mol) suggest comparable stability and redox behavior, critical for in vivo persistence .

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